molecular formula C8H11N3O B6274465 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one CAS No. 2763754-96-5

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one

Cat. No.: B6274465
CAS No.: 2763754-96-5
M. Wt: 165.19 g/mol
InChI Key: SGYFCYKJCUTESI-UHFFFAOYSA-N
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Description

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one can be achieved through multiple synthetic routes. One common method involves the reaction of imidazole with 2-chloropyridine, followed by appropriate reduction reactions to yield the target compound . Another approach includes the ultrasonic-assisted synthesis, which involves the Huisgen 1,3-dipolar cycloaddition reaction, providing good yields under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for the design of novel bioactive molecules with potential therapeutic applications .

Properties

CAS No.

2763754-96-5

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C8H11N3O/c1-5-6-3-4-9-8(12)7(6)10-11(5)2/h3-4H2,1-2H3,(H,9,12)

InChI Key

SGYFCYKJCUTESI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC(=O)C2=NN1C

Purity

95

Origin of Product

United States

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